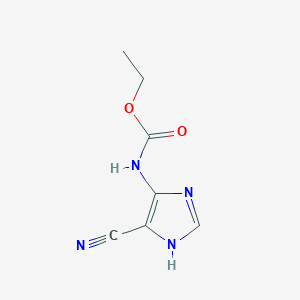![molecular formula C9H7NO3 B12943132 Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)
Methyl furo[3,2-b]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl furo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of furo[3,2-b]pyridines These compounds are known for their unique structural features, which include a fused furan and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl furo[3,2-b]pyridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl 2-azido-3-(3-furyl)propenoate with a suitable catalyst can yield the desired compound . Another method involves the use of phase-transfer catalysis conditions to obtain derivatives of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as continuous flow chemistry.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl furo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce functional groups like halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
Methyl furo[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have potential biological activities, making them candidates for drug discovery and development.
Wirkmechanismus
The mechanism of action of methyl furo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes . Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl furo[3,2-b]pyridine-2-carboxylate include other furo[3,2-b]pyridine derivatives and related heterocyclic compounds such as indole derivatives . These compounds share structural similarities and often exhibit comparable chemical and biological properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in various research fields .
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
methyl furo[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)8-5-6-7(13-8)3-2-4-10-6/h2-5H,1H3 |
InChI-Schlüssel |
KXRVZARIVAUANT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(O1)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)

![tert-Butyl (5R,7S)-7-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12943083.png)











